molecular formula C14H13N3O B12910485 N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide CAS No. 61404-77-1

N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide

Cat. No.: B12910485
CAS No.: 61404-77-1
M. Wt: 239.27 g/mol
InChI Key: ZKDVPUGFQIBBIR-UHFFFAOYSA-N
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Description

N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide is a heterocyclic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group (-CN), a methyl group (-CH₃), and a phenyl group (-C₆H₅) attached to a pyrrole ring The acetamide group (-CONH₂) is also a significant part of its structure

Preparation Methods

The synthesis of N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide can be achieved through several methods:

Chemical Reactions Analysis

Scientific Research Applications

N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide involves its interaction with various molecular targets. The cyano and carbonyl groups in the compound can form hydrogen bonds with biological molecules, affecting their function. The compound can also participate in nucleophilic and electrophilic reactions, altering the activity of enzymes and receptors .

Comparison with Similar Compounds

N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide can be compared with other cyanoacetamide derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Biological Activity

N-(3-Cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide is a heterocyclic compound with significant biological activity. This article reviews its structure, mechanism of action, and various biological applications, supported by relevant data tables and research findings.

Structural Overview

This compound is characterized by the following structural components:

  • Molecular Formula : C14H13N3O
  • Molecular Weight : 239.27 g/mol
  • IUPAC Name : this compound
  • CAS Number : 61404-77-1

The biological activity of this compound is largely attributed to its functional groups, particularly the cyano and acetamide groups. These groups facilitate interactions with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways. The presence of the pyrrole ring enhances its reactivity and potential for forming complex structures that can exhibit pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, as summarized in the following table:

Cell Line IC50 (µM) Reference
MCF7 (Breast)12.50
A549 (Lung)26.00
HepG2 (Liver)17.82

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Antibacterial Activity

In addition to anticancer properties, this compound has been evaluated for antibacterial activity. The following table summarizes findings related to its effectiveness against various bacterial strains:

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus3.12
Escherichia coli12.5

The minimum inhibitory concentration (MIC) values indicate that the compound has significant antibacterial activity, particularly against Staphylococcus aureus.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Cytotoxicity in Cancer Cells : A study demonstrated that the compound induced apoptosis in MCF7 cells through the modulation of apoptotic pathways, suggesting its potential as a therapeutic agent in cancer treatment .
  • Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against multidrug-resistant strains of bacteria, positioning it as a candidate for further development in antibacterial therapies .
  • Mechanistic Insights : Research has also focused on elucidating the specific molecular targets affected by this compound, revealing interactions with key signaling pathways involved in cell proliferation and survival .

Properties

CAS No.

61404-77-1

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

N-(3-cyano-4-methyl-5-phenyl-1H-pyrrol-2-yl)acetamide

InChI

InChI=1S/C14H13N3O/c1-9-12(8-15)14(16-10(2)18)17-13(9)11-6-4-3-5-7-11/h3-7,17H,1-2H3,(H,16,18)

InChI Key

ZKDVPUGFQIBBIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C#N)NC(=O)C)C2=CC=CC=C2

Origin of Product

United States

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